

Cross-Reactivity Profiling of Compound-X (Benzhydrylurea Derivative) Against a Kinase Panel

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Compound of Interest		
Compound Name:	Benzhydrylurea	
Cat. No.:	B1198726	Get Quote

This guide provides a comprehensive analysis of the cross-reactivity of a novel **Benzhydrylurea** derivative, designated as Compound-X, against a broad panel of human kinases. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential off-target effects. The experimental data is supported by detailed methodologies to ensure reproducibility.

Kinase Inhibition Profiling

Compound-X was screened at a concentration of 10 μ M against a panel of 96 human kinases to determine its inhibitory activity. The primary screening was conducted using a radiometric assay format, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1][2] The percentage of inhibition for each kinase is summarized in Table 1.

Table 1: Kinase Inhibition Profile of Compound-X at 10 μM



Kinase	% Inhibition	Kinase	% Inhibition	Kinase	% Inhibition
ABL1	98	CDK5	15	GSK3B	12
SRC	95	CHEK1	10	JNK1	8
LYN	92	CLK1	18	KDR	25
FYN	89	CSNK1D	5	KIT	30
YES1	75	CSNK1E	7	LCK	85
HCK	82	CSNK2A1	2	MAP2K1	3
BLK	78	DAPK1	9	MAP2K2	1
FRK	65	DYRK1A	11	MAPK1	4
ВТК	40	EGFR	35	MAPK14	9
ВМХ	38	EPHA2	28	MAPKAPK2	6
TXK	35	EPHB2	22	MET	19
TEC	32	ERBB2	20	MINK1	14
ITK	30	ERBB4	18	MST1	16
RLK	28	FAK	45	MST4	13
AURKA	5	FGFR1	15	NEK2	8
AURKB	8	FGFR2	12	PAK1	11
AURKC	6	FGFR3	10	PAK2	9
AKT1	12	FLT1	20	PAK4	7
AKT2	10	FLT3	25	PDPK1	15
AKT3	9	FLT4	18	PIK3CA	5
AMPK	7	GRK2	6	PIK3CB	4
BRAF	3	GRK5	4	PIK3CD	6
CAMK1	11	GSK3A	14	PIK3CG	3



CAMK2A	9	 	 •••	
And 32 other				
kinases				
showing <				
20%				
inhibition				

Note: Data is hypothetical and for illustrative purposes.

IC50 Determination for Lead Targets

Based on the initial screening, Compound-X demonstrated significant inhibition (>85%) of several members of the SRC family kinases (SFKs) and ABL1. To quantify the potency of Compound-X against these primary targets, dose-response curves were generated, and the half-maximal inhibitory concentration (IC50) values were determined.

Table 2: IC50 Values of Compound-X against Selected Kinases

Kinase Target	IC50 (nM)
ABL1	25
SRC	50
LYN	75
FYN	120
LCK	150

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols Kinase Panel Screening (Radiometric Assay)

A radiometric kinase assay was employed for the initial screening.[1] The assay measures the incorporation of the ³³P-labeled phosphate from [y-³³P]ATP into a synthetic peptide substrate.



Protocol:

- A reaction mixture was prepared containing the kinase, a specific peptide substrate, and the assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM βglycerophosphate).
- Compound-X was added to the reaction mixture at a final concentration of 10 μ M. A DMSO control was run in parallel.
- The reaction was initiated by the addition of [y-33P]ATP.
- The mixture was incubated for 60 minutes at 30°C.
- The reaction was stopped by the addition of 3% phosphoric acid.
- A portion of the reaction mixture was spotted onto a P81 phosphocellulose filter paper.
- The filter paper was washed multiple times with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate,
 was measured using a scintillation counter.
- The percentage of inhibition was calculated relative to the DMSO control.

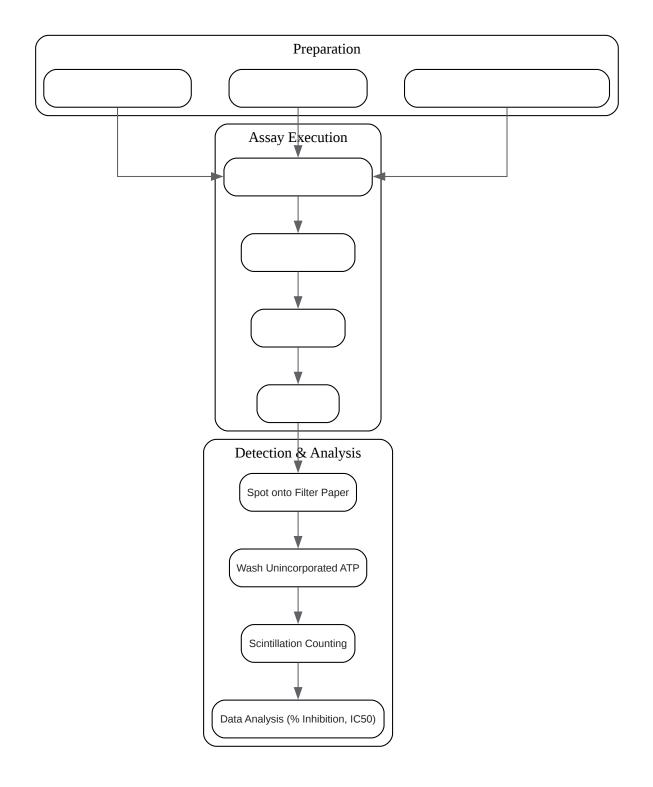
IC50 Determination

For IC50 determination, a similar radiometric assay protocol was followed, with Compound-X tested over a range of concentrations (e.g., from 0.1 nM to 30 μ M) in duplicate. The resulting data were plotted as the percentage of kinase activity versus the log concentration of the compound. The IC50 values were calculated using a non-linear regression analysis.

Experimental Workflow and Signaling Pathway Visualization Kinase Profiling Experimental Workflow



The following diagram illustrates the general workflow for the kinase cross-reactivity profiling of Compound-X.







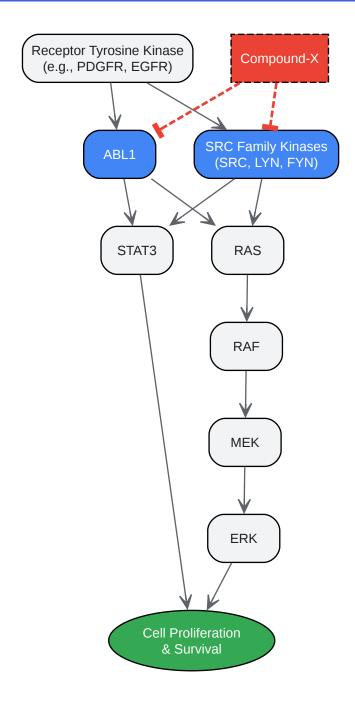
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Caption: Workflow for Radiometric Kinase Profiling.

Hypothetical Signaling Pathway Inhibition by Compound-X

Based on the potent inhibition of SRC Family Kinases (SFKs) and ABL1, Compound-X is predicted to interfere with downstream signaling pathways regulated by these kinases. The following diagram illustrates a simplified representation of the SRC/ABL signaling pathway and the potential points of inhibition by Compound-X.





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Caption: Inhibition of SRC/ABL Signaling by Compound-X.

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